molecular formula C10H6N4 B12869118 3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile

3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile

Cat. No.: B12869118
M. Wt: 182.18 g/mol
InChI Key: FOZIRSXAZRKHBC-UHFFFAOYSA-N
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Description

3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a bipyrrole structure with two cyano groups attached at the 4 and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile typically involves the formation of the bipyrrole core followed by the introduction of cyano groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the bipyrrole structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyrrole oxides, while substitution reactions can introduce various functional groups at the cyano positions .

Scientific Research Applications

3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

  • 1H,1’H-2,2’-Bipyrrole
  • 1,4-Dihydropyrrolo[3,2-b]pyrrole
  • Indole
  • 1,4-Dihydroimidazo[4,5-d]imidazole
  • 3H,3’H-4,4’-Biimidazole
  • Benzimidazole

Comparison: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other bipyrrole derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .

Properties

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-cyano-3H-pyrrol-2-yl)-3H-pyrrole-5-carbonitrile

InChI

InChI=1S/C10H6N4/c11-4-7-3-10(13-6-7)9-2-1-8(5-12)14-9/h1,6H,2-3H2

InChI Key

FOZIRSXAZRKHBC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N=C1C2=NC=C(C2)C#N)C#N

Origin of Product

United States

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